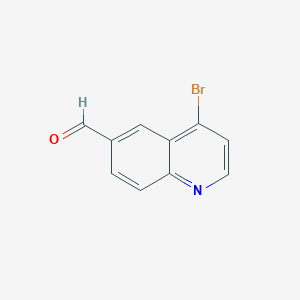

4-Bromoquinoline-6-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrNO |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

4-bromoquinoline-6-carbaldehyde |

InChI |

InChI=1S/C10H6BrNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H |

InChI Key |

QSLDZZYUUULAPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C=O)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Bromoquinoline 6 Carbaldehyde

Reactivity at the Bromine Center

The bromine atom at the C4-position of the quinoline (B57606) ring is susceptible to a variety of chemical transformations, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for introducing diverse substituents at this position, leading to a wide array of novel quinoline derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the quinoline nitrogen activates the C4-position, rendering the bromine atom susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of other electron-withdrawing groups on the quinoline ring. semanticscholar.orglibretexts.org In SNAr reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the bromide ion. libretexts.orgdalalinstitute.com

The efficiency of SNAr reactions on 4-bromoquinolines is influenced by the nature of the nucleophile and the reaction conditions. Common nucleophiles include amines, alkoxides, and thiolates. youtube.com For instance, the reaction of 4-bromoquinolines with various amines can be facilitated to produce 4-aminoquinoline (B48711) derivatives, which are a significant class of compounds with applications in medicinal chemistry. nih.govplos.orgnih.govresearchgate.net The use of microwave irradiation has been shown to accelerate these reactions, providing a practical route to 4-aminoquinolines in good yields. researchgate.netresearchgate.net

Furthermore, the activation of the quinoline ring for SNAr can be modulated. For example, nitration of bromoquinolines can significantly increase the reactivity towards nucleophilic substitution, enabling the synthesis of various functionalized quinolines. semanticscholar.org

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Bromoquinolines

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 4,7-dichloroquinoline | Various amines | 4-amino-7-chloroquinolines | N-methyl-2-pyrrolidone (NMP), K₂CO₃, triethylamine | nih.govplos.org |

| 4,7-dichloroquinoline | Alkylamines, anilines | 4-aminoquinolines | Microwave, DMSO | researchgate.netresearchgate.net |

| 6-bromoquinoline | Morpholine, Piperazine | 6-substituted morpholino/piperazino quinolines | Post-nitration activation | semanticscholar.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds at the C4-position of the quinoline ring. researchgate.netmdpi.comresearchgate.netrsc.org These reactions typically involve a palladium catalyst and have become indispensable in modern organic synthesis. researchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a widely used method for the arylation of bromoquinolines. researchgate.netresearchgate.netarkat-usa.orgnih.govnih.gov For instance, 3-bromoquinoline (B21735) has been successfully coupled with various arylboronic acids to synthesize new arylated quinolines. nih.gov While challenging, the Suzuki-Miyaura coupling of bromoquinolines with heteroaryl boronic acid pinacol (B44631) esters has also been achieved through optimization of reaction conditions. nih.gov

Heck Reaction:

The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. researchgate.netnumberanalytics.comfu-berlin.de This reaction has been applied to bromoquinolines to synthesize vinyl-substituted quinolines. For example, the palladium-catalyzed Heck reaction of bromoquinoline with N,N-dialkyl-4-vinylanilines has been reported. researchgate.net The regioselectivity of the Heck reaction with bromoquinolines can be influenced by the reaction conditions, such as the use of ionic liquids as solvents, which can lead to the formation of branched olefins. liv.ac.uk

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netbyjus.comsynarchive.comcommonorganicchemistry.comnumberanalytics.com This reaction is valuable for the synthesis of alkynyl-substituted quinolines. Although the reactivity of bromoquinolines in Sonogashira coupling can be challenging, successful protocols have been developed. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions of Bromoquinolines

| Reaction Type | Bromoquinoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 3-bromoquinoline | Arylboronic acids | Pd catalyst | Arylated quinolines | nih.gov |

| Suzuki-Miyaura | 3-bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Optimized Pd catalyst | Heteroaryl-substituted quinoline | nih.gov |

| Heck | Bromoquinoline | N,N-dialkyl-4-vinylanilines | Pd catalyst | Vinyl-substituted quinolines | researchgate.net |

| Heck | Bromoquinoline | Vinyl ethers | Pd-DPPP in ionic liquid | Acetyl heterocycles (after hydrolysis) | liv.ac.uk |

| Sonogashira | 6-bromoquinoline derivatives | Terminal alkynes | Pd/Cu catalyst | Alkynyl-substituted quinolines | researchgate.net |

Transformations of the Carbaldehyde Functionality

The carbaldehyde group at the C6-position of 4-bromoquinoline-6-carbaldehyde offers a rich platform for a variety of chemical transformations, including redox reactions and condensation/addition reactions. These reactions allow for the elaboration of the quinoline core, leading to diverse molecular architectures.

Selective Redox Reactions of Aldehyde Groups

The aldehyde group can undergo both selective reduction to an alcohol and selective oxidation to a carboxylic acid.

Selective Reduction:

The reduction of the aldehyde group in quinoline derivatives to the corresponding alcohol can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) is a common reagent used for the reductive amination of formylquinolines, where the aldehyde is first converted to an amine and then reduced in situ. researchgate.net

Selective Oxidation:

The oxidation of the aldehyde functionality to a carboxylic acid is a fundamental transformation. Enzymatic approaches have been explored for the site-selective oxidation of quinoline derivatives. rsc.orgresearchgate.net While specific examples for this compound are not detailed in the provided search results, general methods for the oxidation of aldehydes to carboxylic acids are well-established in organic chemistry.

Condensation and Addition Reactions

The carbaldehyde group readily participates in condensation and addition reactions, most notably in the formation of Schiff bases and other imino-quinoline derivatives.

Schiff bases, or imines, are formed through the condensation reaction of an aldehyde with a primary amine. alayen.edu.iqunsri.ac.idderpharmachemica.commdpi.com This reaction is a cornerstone in the synthesis of a vast array of heterocyclic compounds and has been applied to quinoline aldehydes. The formation of the C=N double bond in the Schiff base provides a versatile linkage for creating larger, more complex molecules. The reaction is often catalyzed by an acid and can be carried out in various solvents, including ethanol, methanol, or even solvent-free conditions. derpharmachemica.comresearchgate.net

In one study, 6-bromoquinoline-4-carbaldehyde (B1602918) was reacted with an amine as part of a multi-step synthesis, highlighting the utility of the aldehyde group for derivatization. nih.gov The resulting imino-quinoline derivatives can possess a range of biological activities and are valuable scaffolds in medicinal chemistry. alayen.edu.iqderpharmachemica.commdpi.com

Cycloaddition Reactions Involving Carbaldehyde Functionality

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. While the quinoline ring itself can participate in cycloadditions, the carbaldehyde functionality offers a distinct reaction handle. beilstein-journals.org Specifically, the carbon-oxygen double bond of the aldehyde can act as a dienophile in hetero-Diels-Alder reactions ([4+2] cycloadditions).

In a hetero-Diels-Alder reaction, a diene reacts with a heterodienophile—in this case, the C=O group of this compound—to form a six-membered heterocyclic ring. This approach allows for the direct synthesis of dihydropyran-fused quinoline structures. The reaction often requires thermal conditions or Lewis acid catalysis to proceed efficiently. The substitution pattern on the diene influences the regioselectivity and stereoselectivity of the cycloaddition.

Table 3: Hetero-Diels-Alder Reaction of this compound

| Diene | Reaction Type | Electrophile | Expected Product |

| 2,3-Dimethyl-1,3-butadiene | Hetero-Diels-Alder [4+2] Cycloaddition | This compound | 2-(4-Bromoquinolin-6-yl)-3,4-dimethyl-3,6-dihydro-2H-pyran |

Reactivity of the Quinoline Heterocyclic Ring System

Electrophilic Aromatic Substitution Patterns in Brominated Quinoline Carbaldehydes

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. wikipedia.org The regiochemical outcome of such reactions on a substituted quinoline ring is dictated by the electronic properties of the existing substituents. masterorganicchemistry.com In this compound, the directing effects of both the bromine atom and the carbaldehyde group must be considered.

Quinoline Ring System: In the absence of strong activating or deactivating groups, electrophilic substitution on quinoline typically occurs on the electron-rich carbocyclic (benzene) ring, favoring positions C-5 and C-8.

Bromo Group (at C-4): Halogens are deactivating yet ortho, para-directing groups. The bromine at C-4 deactivates the ring towards electrophilic attack but directs incoming electrophiles to the ortho (C-3) and para (C-5) positions.

Carbaldehyde Group (at C-6): The aldehyde group is a strong deactivating and meta-directing group due to its electron-withdrawing nature. It directs incoming electrophiles to the positions meta to itself, which are C-5 and C-7.

The combined influence of these groups determines the final substitution pattern. Both substituents direct towards the C-5 position, making it the most probable site for electrophilic attack. The C-7 position is also a possibility due to the directing effect of the carbaldehyde group. Studies on similarly substituted quinolines, such as 4-bromoquinoline-8-carbonitrile, have shown that electrophilic substitution occurs at positions 5 and 7.

Table 4: Predicted Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Bromo-5-nitroquinoline-6-carbaldehyde |

| Bromination | Br₂/FeBr₃ | 4,5-Dibromoquinoline-6-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | 4-Bromo-6-formylquinoline-5-sulfonic acid |

Mechanistic and Selectivity Investigations in 4 Bromoquinoline 6 Carbaldehyde Chemistry

Elucidation of Reaction Mechanisms for Synthesis Pathways

The synthesis of quinoline (B57606) derivatives, including those with bromo and carbaldehyde functionalities, can be achieved through various established methods such as the Combes, Doebner-von Miller, Friedländer, and Skraup syntheses. rsc.org Modifications to these classical methods, often involving transition metal catalysts or greener protocols, have been developed to improve efficiency and yield. rsc.org

One common route to 4-bromoquinolines involves the treatment of the corresponding quinolin-4-ol with a brominating agent like phosphorus tribromide in a suitable solvent such as N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds under an inert atmosphere, and after quenching and purification, yields the 4-bromoquinoline (B50189). chemicalbook.com

Another approach involves a cascade cyclization of ortho-propynol phenyl azides promoted by TMSBr. This method is proposed to proceed through the formation of a propargylic carbocation intermediate, which then tautomerizes to an allenic carbocation. This intermediate is subsequently attacked by a bromide anion. The resulting species undergoes an intramolecular cyclization via electrophilic attack of the azide (B81097) group on the allene, followed by denitrification and aromatization to yield the 4-bromoquinoline. mdpi.com

Studies on Regioselectivity in Bromination and Functionalization Reactions

Regioselectivity is a critical aspect of the synthesis and functionalization of quinoline derivatives. The position of bromination on the quinoline ring is highly dependent on the reaction conditions and the directing effects of existing substituents.

Bromination:

The bromination of the quinoline nucleus can be directed to specific positions. For instance, bromination of 8-substituted quinolines can lead to a mixture of mono- and di-bromo derivatives, with the regioselectivity influenced by the nature of the substituent at the 8-position. researchgate.net For example, 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) yield a mixture of 5,7-dibromo and 7-bromo or 5-bromo derivatives, respectively, while 8-methoxyquinoline (B1362559) primarily gives the 5-bromo product. researchgate.net In strongly acidic media, such as concentrated sulfuric acid, the regioselectivity of bromination can be controlled, with isoquinoline, for example, being selectively monobrominated at the 5-position. researchgate.net The use of directing groups, such as N-oxides, can also guide halogenation to specific positions, like the C8 position. rsc.org

Functionalization:

The functionalization of bromoquinolines often proceeds with high regioselectivity. The bromine atom at the 4-position of 4-bromoquinoline activates the ring for various reactions. For instance, in Suzuki-Miyaura cross-coupling reactions, the bromine at the 6-position of 6-bromo-4-chloroquinoline-2-carboxaldehyde (B1285048) is more reactive than the chlorine at the 4-position due to the lower C-Br bond dissociation energy.

The use of polyfunctional magnesium and zinc reagents allows for highly regioselective functionalization of bromoquinolines. By carefully selecting the Grignard reagent, it is possible to achieve selective Br/Mg exchange at different positions of dibromoquinolines. beilstein-journals.org For example, using a less reactive Grignard reagent like mesitylmagnesium bromide allows for the selective magnesiation at the 3-position of 3,4-dibromoquinoline. beilstein-journals.org Similarly, direct magnesiation can be directed to specific positions by the choice of the magnesium amide base. acs.org

The table below summarizes the regioselective functionalization of various bromoquinolines.

| Starting Material | Reagent(s) | Position of Functionalization | Product | Reference |

| 3,4-Dibromoquinoline | MesMgBr·LiCl, then electrophile | 3-position | 3-Functionalized-4-bromoquinoline | beilstein-journals.org |

| 2,4-Dibromoquinoline | i-PrMgCl·LiCl, then electrophile | 2-position | 2-Functionalized-4-bromoquinoline | acs.org |

| 4-Bromoquinoline | TMPMgCl·LiCl, then electrophile | 3-position | 3-Functionalized-4-bromoquinoline | acs.org |

| Quinoline N-oxide | [RhCp*Cl₂]₂, NBS | 8-position | 8-Bromoquinoline N-oxide | rsc.org |

Diastereoselective Aspects of Reactions Involving 4-Bromoquinoline-6-carbaldehyde

Diastereoselectivity becomes a key consideration in reactions where new stereocenters are formed. In the context of this compound, reactions involving the aldehyde group or additions to the quinoline ring can lead to diastereomeric products.

For instance, the Wittig reaction of 4-chloroquinoline-3-carbaldehydes with benzylic ylides can lead to the formation of (Z)- and (E)-3-styryl-4-quinolones with high diastereoselectivity depending on the reaction conditions and substituents. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions of quinolinium ylides with electron-poor alkenes have been shown to produce pyrroloquinoline products as single regio- and stereoisomers. beilstein-journals.org The stereochemistry of the products can be influenced by the nature of the reactants and the reaction conditions. For example, the reaction of quinolinium salts with N-methylmaleimide yields adducts as single stereoisomers. beilstein-journals.org Similarly, [3+2] cycloaddition reactions involving quinolinium salts and azomethine ylides can proceed with high regio- and stereoselectivity. thieme-connect.com

Influence of Substituent Effects on Reactivity and Selectivity

Substituents on the quinoline ring play a profound role in modulating the reactivity and selectivity of the molecule. Both the electronic nature (electron-donating or electron-withdrawing) and the position of the substituent can significantly impact the outcome of a reaction.

The bromine atom at the 4-position and the carbaldehyde group at the 6-position of this compound have distinct electronic effects. The bromine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 4-position. The carbaldehyde group is also electron-withdrawing.

The reactivity of different positions on the quinoline ring is influenced by the electron distribution, which is in turn affected by substituents. researchgate.net For example, the presence of an electron-donating group can enhance the rate of certain reactions, while an electron-withdrawing group can retard it. acs.org In the context of photochemical reactions, swapping a bromo substituent for a nitro or cyano group can significantly alter the photochemical properties of the quinoline chromophore. acs.orgresearchgate.net

The position of the substituent is also crucial. For instance, in the Friedel-Crafts-type reactions of 1,2,3,4-tetrahydroquinoline, the reaction tends to occur at the 6-position. nih.gov The presence of a substituent at a particular position can also sterically hinder reactions at adjacent sites. researchgate.net

The following table highlights the effect of different substituents on the properties and reactivity of quinoline derivatives.

| Substituent | Position | Effect | Impact | Reference |

| Bromo | 8 | - | Alters photochemical and photophysical properties | acs.org |

| Nitro | 8 | - | Renders the compound photochemically insensitive | acs.org |

| Cyano | 8 | - | Increases sensitivity for acetate (B1210297) release in photoremovable protecting groups | acs.org |

| Methyl | Pyridine (B92270) ring | Slight | Minor effect on regioselectivity and diastereoselectivity in cycloadditions | rsc.org |

| Methyl | Benzenoid ring | Notable | Significant effect on regioselectivity of [2π + 2σ] cycloaddition | rsc.org |

| Halogen | - | - | Can enhance antimalarial activity | orientjchem.org |

| Hydroxyl/Methoxy (B1213986) | 7 | - | Can improve antitumor activity | orientjchem.org |

Computational and Theoretical Studies of 4 Bromoquinoline 6 Carbaldehyde

Quantum Chemical Methodologies for Molecular Characterization (e.g., Density Functional Theory, DFT)

Quantum chemical methodologies are fundamental in the computational characterization of quinoline (B57606) derivatives. Density Functional Theory (DFT) is a predominant method used to investigate the molecular properties, including electronic structure, bonding, and stability, of such compounds. researchgate.netbohrium.com DFT calculations, particularly using functionals like B3LYP and long-range corrected ωB97XD with basis sets such as 6-311++G(d,p), have been successfully applied to optimize the geometry of related quinoline structures. rsc.orgsmolecule.comresearchgate.net These methods allow for an accurate determination of the molecule's three-dimensional shape and the spatial arrangement of its atoms, which is the first step in understanding its chemical behavior.

Studies on isomers like 4-bromoquinoline-2-carboxaldehyde demonstrate that DFT is a powerful tool for learning about a compound's molecular characteristics. researchgate.netbohrium.com The selection of the functional and basis set is critical for accuracy, with different combinations being optimal for calculating various properties like geometric parameters, vibrational frequencies, and electronic characteristics. smolecule.combohrium.com

Table 1: Common DFT Functionals and Basis Sets in Quinoline Studies

| Functional/Basis Set | Application | Reference |

|---|---|---|

| ωB97XD/6-311G++(d,p) | Geometry Optimization, Electronic Structure | rsc.org |

| B3LYP/6-31+G(d,p) | Electronic Configuration, Geometric Parameters, Vibrational Frequencies | smolecule.com |

| B3LYP/6-311+G(2d,p) | Optimized Geometry, FMO, NBO Analysis | researchgate.net |

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of this analysis. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.

For the related compound 6-bromoquinoline-4-carboxamide, analysis shows the HOMO is primarily located over the quinoline ring and the bromine substituent. smolecule.com In contrast, the LUMO is distributed across the entire molecule, including the carboxamide group. smolecule.com This distribution of electron density, particularly the asymmetric nature revealed by HOMO mapping, helps in identifying the most nucleophilic sites on the molecule. rsc.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net The calculated energy gap for related quinoline derivatives indicates favorable electronic properties for potential biological interactions. smolecule.com

Theoretical Insights into Chemical Bonding and Molecular Stability

In studies of similar quinoline derivatives, NBO calculations have confirmed significant intramolecular charge transfer, which contributes to their high molecular stability. researchgate.net The stability and favorable electrical characteristics of compounds like 4-bromoquinoline-2-carboxaldehyde have been highlighted through the combined results of computational and experimental methods. researchgate.netbohrium.com The bromine substituent, in particular, significantly influences the electron density distribution across the quinoline structure, which can enhance its electrophilic character and modify its dipole moment. smolecule.com

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out potential chemical reactions, including identifying intermediates, transition states, and the most energetically favorable routes. rsc.org For instance, the synthesis of 6-bromoquinoline-4-carbaldehyde (B1602918) involves the oxidation of 6-bromo-4-methylquinoline (B1281910) using selenium dioxide. nih.govfrontiersin.org Computational modeling could be employed to elucidate the mechanism of this reaction, calculating the energies of intermediates and transition states to understand the reaction kinetics and thermodynamics.

In studies of related quinoxaline (B1680401) oxidations, theoretical calculations of the heats of formation using semiempirical methods like PM6 have been used to identify the reaction routes that require the minimum energy. rsc.org This type of modeling is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. For example, understanding the thermal sensitivity of brominated intermediates through computational analysis can help in avoiding decomposition during synthesis. smolecule.com

Prediction of Spectroscopic Properties for Structural Elucidation and Verification

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to verify the structure of a synthesized compound. Theoretical calculations can generate predicted spectra for Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. researchgate.netresearchgate.net These predicted spectra are then compared with experimental data. A good agreement between the computed and experimental results provides strong evidence for the proposed molecular structure. researchgate.net

For the isomer 4-bromoquinoline-2-carboxaldehyde, spectroscopic investigations including UV-Vis, FT-IR, NMR, and mass spectrometry were used to verify its structure and the presence of its functional groups. researchgate.netbohrium.com DFT calculations are often used to predict vibrational frequencies (FT-IR) and chemical shifts (NMR). researchgate.netbohrium.com Time-dependent DFT (TD-DFT) is specifically used to calculate vertical electronic transition states, which correspond to UV-Vis absorption peaks. researchgate.net

Table 2: Experimental and Predicted Spectroscopic Data for 6-Bromoquinoline-4-carbaldehyde

| Data Type | Value | Reference |

|---|---|---|

| ¹H NMR (500 MHz, DMSO-d₆), δ (ppm) | 10.49 (s, 1H, CHO), 9.28 (d, J = 4.5 Hz, 1H, Ar-H), 9.18 (d, J = 2.0 Hz, 1H, Ar-H), 8.12 (d, J = 9.0 Hz, 1H, Ar-H), 8.11 (d, J = 4.5 Hz, 1H, Ar-H), 8.03 (dd, J = 9.0, 2.0 Hz, 1H, Ar-H) | frontiersin.org |

This comparison is crucial for confirming the identity of synthesized compounds and for the detailed interpretation of experimental spectroscopic results.

Utility of 4 Bromoquinoline 6 Carbaldehyde As a Key Building Block in Complex Chemical Synthesis

Synthesis of Novel Heterocyclic Scaffolds Incorporating Quinoline-Carbaldehyde Moieties

The formyl group of 4-Bromoquinoline-6-carbaldehyde is a versatile handle for constructing fused heterocyclic systems through condensation reactions with various binucleophiles. This approach allows for the creation of novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

One of the primary applications is in the synthesis of pyrazolo[4,3-c]quinolines. While specific examples starting from 4-bromo-6-formylquinoline are not extensively documented, the reaction of analogous 4-chloroquinoline-3-carbaldehydes with hydrazine (B178648) is a well-established method for creating the pyrazoloquinoline core. researchgate.netmdpi.com By analogy, this compound can react with hydrazine or its derivatives. The reaction likely proceeds through the initial formation of a hydrazone, followed by an intramolecular nucleophilic substitution of the C4-bromo group by the pyrazole (B372694) nitrogen, leading to the fused heterocyclic system.

Similarly, the aldehyde can react with other binucleophiles like thiosemicarbazide (B42300) or amidines to potentially form thiazoloquinolines or imidazoquinolines, respectively. The presence of the bromine atom at the 4-position is crucial for the subsequent cyclization step to form the fused ring. researchgate.net

Table 1: Synthesis of Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Reactant | General Reaction Scheme |

|---|---|---|

| Pyrazolo[4,3-c]quinoline | Hydrazine (or substituted hydrazines) | Condensation followed by intramolecular cyclization. nih.govpurdue.edu |

| Thiazoloquinoline | Thiosemicarbazide | Condensation and subsequent cyclization. researchgate.net |

Precursor in the Rational Design and Synthesis of Diverse Functionalized Quinoline (B57606) Derivatives

The true utility of this compound lies in its capacity to serve as a scaffold for creating a wide array of functionalized quinoline derivatives. Both the bromo and the carbaldehyde functionalities can be selectively transformed through a variety of well-established organic reactions.

The bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the C4 position by coupling with boronic acids. organic-chemistry.orgresearchgate.net This is a powerful method for creating biaryl systems, which are common motifs in pharmaceuticals and functional materials.

Sonogashira Coupling: Terminal alkynes can be coupled to the C4 position, introducing an alkynyl moiety. libretexts.orgwikipedia.orgorganic-chemistry.org These alkynylated quinolines can serve as precursors for more complex structures or exhibit interesting photophysical properties.

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the C4 position. numberanalytics.comrug.nllibretexts.org This is a key transformation for synthesizing compounds with potential biological activity.

The carbaldehyde group at the C6 position provides another avenue for functionalization.

Wittig Reaction: This reaction converts the aldehyde into an alkene, allowing for the extension of the conjugated system. masterorganicchemistry.comlibretexts.org The stereochemistry of the resulting alkene can often be controlled by the choice of the Wittig reagent and reaction conditions.

Knoevenagel Condensation: The aldehyde can be condensed with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetates) to form α,β-unsaturated systems. sigmaaldrich.comnih.govbas.bg These products are often highly functionalized and can participate in subsequent reactions.

The sequential or concurrent modification of both the bromo and formyl groups allows for the rational design and synthesis of a vast library of quinoline derivatives with tailored properties. nih.govfrontiersin.org

Table 2: Functionalization of this compound

| Reaction Type | Functional Group Targeted | Reagent | Resulting Moiety |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C4-Br | Arylboronic acid | C4-Aryl |

| Sonogashira Coupling | C4-Br | Terminal alkyne | C4-Alkynyl |

| Buchwald-Hartwig Amination | C4-Br | Amine (R₂NH) | C4-Amino (NR₂) |

| Wittig Reaction | C6-CHO | Phosphonium ylide | C6-Alkene |

Role in the Synthesis of Materials with Specific Chemical Properties

The unique electronic and structural features of the this compound scaffold make it a promising precursor for the synthesis of advanced materials with specific chemical and physical properties. Quinoline derivatives are known to be key components in materials for nonlinear optics (NLO) and as fluorescent dyes. researchgate.netmdpi.comnih.gov

The extended π-system of the quinoline ring, which can be further elongated through reactions at the aldehyde group (e.g., Wittig or Knoevenagel reactions), is a fundamental requirement for NLO activity. researchgate.net The presence of an electron-withdrawing aldehyde group and the potential to introduce various donor or acceptor groups at the C4 position (via cross-coupling reactions) allows for the creation of "push-pull" systems. These systems, characterized by intramolecular charge transfer, are known to exhibit large second-order NLO responses. mdpi.com

Furthermore, the rigid and planar structure of the quinoline core, combined with the possibility of creating extended conjugation, makes these derivatives suitable candidates for fluorescent materials. nih.gov By carefully selecting the substituents introduced at the C4 and C6 positions, the absorption and emission wavelengths can be fine-tuned. For example, introducing electron-donating groups can lead to red-shifted fluorescence. The bromo-substituent also offers a site for polymerization, potentially leading to the creation of novel quinoline-based polymers with interesting optical or electronic properties.

Table 3: Potential Material Applications of this compound Derivatives

| Material Type | Synthetic Strategy | Role of this compound |

|---|---|---|

| Nonlinear Optical (NLO) Materials | Knoevenagel/Wittig reaction at C6, Suzuki/Sonogashira coupling at C4 | Forms a "push-pull" π-conjugated system. researchgate.netmdpi.com |

| Fluorescent Dyes | Functionalization at C4 and C6 to tune the electronic properties | Provides a rigid, tunable fluorophore core. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.